Histamine
Description
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYJJOPFIAHURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023125 | |
| Record name | Histamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
209-210 °C @ 18 MM HG | |
| Record name | HISTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER | |
| Record name | SID8139979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | HISTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM CHLOROFORM | |
CAS No. |
51-45-6 | |
| Record name | Histamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | histamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1H-Imidazole-5-ethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Histamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-imidazol-4-ylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HISTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820484N8I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HISTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Histamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83-84 °C, 86 °C | |
| Record name | Histamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HISTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Histamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Histamine is synthesized from histidine through a decarboxylation reaction catalyzed by the enzyme histidine decarboxylase . This reaction involves the removal of a carboxyl group from histidine, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by fermenting histidine-rich substrates using microorganisms that express histidine decarboxylase . The fermentation process is followed by extraction and purification steps to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Histamine undergoes various chemical reactions, including oxidation, methylation, and deamination .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by diamine oxidase, resulting in the formation of imidazole acetaldehyde.
Methylation: this compound can be methylated by this compound-N-methyltransferase, producing N-methylthis compound.
Deamination: this compound can be deaminated by diamine oxidase, leading to the formation of imidazole acetic acid.
Major Products:
Imidazole acetaldehyde: Formed through the oxidation of this compound.
N-methylthis compound: Produced by the methylation of this compound.
Imidazole acetic acid: Resulting from the deamination of this compound.
Scientific Research Applications
Histamine in Allergic Reactions
This compound is primarily known for its role in allergic reactions. It is released by mast cells and basophils during hypersensitivity reactions, leading to symptoms such as itching, swelling, and redness. Antihistamines, which block this compound receptors (H1R and H2R), are commonly used to alleviate these symptoms.
Case Study: Allergic Rhinitis Treatment
A study demonstrated that H1 receptor antagonists effectively reduced symptoms of allergic rhinitis. Patients receiving a combination of H1 and H4 receptor antagonists showed significant improvement in their condition compared to those treated with H1 antagonists alone .
| Antithis compound Type | Effectiveness | Common Uses |
|---|---|---|
| H1 Antagonists | High | Allergic rhinitis |
| H2 Antagonists | Moderate | Gastric acid reduction |
| H4 Antagonists | Emerging | Allergic inflammation |
This compound and Autoimmune Diseases
Recent research indicates that this compound also plays a role in autoimmune diseases. It has been implicated in conditions such as multiple sclerosis and rheumatoid arthritis, where it may modulate immune responses.
Case Study: this compound in Autoimmunity
In a clinical trial involving patients with rheumatoid arthritis, the administration of H3 receptor antagonists led to a reduction in disease activity scores, suggesting that this compound modulation could be a potential therapeutic approach .
This compound in Gastric Acid Secretion
This compound is a key regulator of gastric acid secretion through its action on H2 receptors located on parietal cells in the stomach. H2 receptor antagonists are widely used to treat conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
Case Study: Efficacy of H2 Antagonists
A meta-analysis showed that H2 antagonists significantly decreased gastric acid secretion and promoted healing of peptic ulcers compared to placebo treatments .
| H2 Antagonist | Indication | Efficacy |
|---|---|---|
| Ranitidine | Peptic ulcer disease | High |
| Famotidine | GERD | High |
| Cimetidine | Zollinger-Ellison syndrome | Moderate |
This compound as a Neurotransmitter
This compound functions as a neurotransmitter in the brain, influencing various cognitive functions including memory and learning. Recent studies have explored the potential of this compound-inducing drugs to enhance memory recall.
Case Study: Memory Enhancement
Research conducted on mice demonstrated that administration of this compound H3 receptor inverse agonists improved long-term memory recall significantly. Human trials showed similar results, indicating the potential for developing this compound-based therapies for cognitive impairments .
Novel Therapeutic Applications
Emerging studies suggest new therapeutic applications for this compound beyond traditional uses. The discovery of the H4 receptor has opened avenues for novel treatments targeting allergic diseases and inflammatory conditions.
Case Study: H4 Receptor Antagonism
Clinical trials with H4 receptor antagonists have shown promise in treating chronic pruritus and allergic asthma, demonstrating their potential as effective anti-inflammatory agents .
Mechanism of Action
Histamine exerts its effects by binding to specific this compound receptors, which are G-protein coupled receptors. There are four types of this compound receptors: H1, H2, H3, and H4 .
H1 receptors: Mediate smooth muscle contraction, vasodilation, and increased vascular permeability.
H2 receptors: Stimulate gastric acid secretion and have a role in cardiac stimulation.
H3 receptors: Inhibit neurotransmitter release in the central nervous system.
H4 receptors: Involved in immune cell chemotaxis and cytokine production.
Comparison with Similar Compounds
Key Contrasts and Clinical Implications
- Receptor Selectivity : NBI-series H1 antagonists outperform classical drugs like diphenhydramine in selectivity, reducing side effects (e.g., sedation) .
- Species Variability : ADS-003’s affinity differences between rat and human H3 receptors underscore the need for species-specific drug testing .
- Structural Determinants : Piperazine and trifluoromethyl groups enhance H3 receptor binding, while their removal (e.g., compound 2h) abolishes activity .
- Therapeutic Limitations : Histidine/arginine derivatives inhibit this compound in vitro but lack clinical efficacy, highlighting translational challenges .
Biological Activity
Histamine is a biogenic amine that plays a crucial role in various physiological and pathological processes in the human body. It is primarily involved in immune responses, regulation of physiological functions in the gut, and acting as a neurotransmitter. This article delves into the biological activity of this compound, focusing on its receptors, mechanisms of action, and implications in health and disease.
This compound Receptors
This compound exerts its effects through four main types of receptors: H1, H2, H3, and H4. These receptors are G-protein-coupled receptors (GPCRs) that mediate various cellular responses.
| Receptor Type | Coupling Protein | Primary Function | Location |
|---|---|---|---|
| H1 | Gq | Allergic responses, smooth muscle contraction | Vascular endothelium, bronchial smooth muscle |
| H2 | Gs | Gastric acid secretion | Gastric parietal cells |
| H3 | Gi | Modulation of neurotransmitter release | Central nervous system, peripheral nervous system |
| H4 | Gi | Immune cell chemotaxis | Hematopoietic cells, mast cells |
- H1 Receptors : Primarily involved in allergic reactions and inflammation. Activation leads to increased intracellular calcium levels via phospholipase C activation, resulting in smooth muscle contraction and vasodilation .
- H2 Receptors : Mainly found in the gastric mucosa; they stimulate gastric acid secretion through increased cyclic AMP levels, facilitating digestion .
- H3 Receptors : Act as autoinhibitory receptors in the CNS, modulating the release of neurotransmitters like acetylcholine and norepinephrine .
- H4 Receptors : Involved in immune responses; they enhance chemotaxis of eosinophils and mast cells, contributing to inflammation .
Biological Functions
This compound's biological activities can be categorized into several key areas:
Immune Response
This compound plays a pivotal role in the immune system by influencing the activity of various immune cells:
- Mast Cells : this compound is released from mast cells during allergic reactions, leading to symptoms such as itching and swelling.
- T Cells : this compound modulates T cell responses; for instance, it enhances Th1 cell activity while suppressing Th2 cell function .
Gastrointestinal Function
In the gastrointestinal tract, this compound is crucial for:
- Gastric Acid Secretion : Through H2 receptor activation on parietal cells, this compound stimulates acid production necessary for digestion .
- Gut Motility : this compound influences peristalsis and gastrointestinal motility through its action on enteric neurons.
Neurological Effects
As a neurotransmitter, this compound affects:
- Wakefulness and Appetite Regulation : Histaminergic neurons in the hypothalamus are involved in promoting wakefulness and regulating food intake .
Case Studies and Research Findings
- This compound and Allergic Diseases : A study demonstrated that this compound receptor antagonists (antihistamines) effectively reduce symptoms of allergic rhinitis and asthma by blocking H1 receptor activity . In asthmatic patients, H1 receptor antagonism has shown to improve pulmonary function significantly.
- Role in Inflammation : Research indicates that this compound contributes to chronic inflammatory conditions such as asthma and atopic dermatitis. The activation of H4 receptors on immune cells exacerbates these conditions by promoting eosinophil migration and cytokine production .
- This compound's Effect on Gut Health : A low-histamine diet has been suggested for patients with this compound intolerance or certain gastrointestinal disorders. Studies have shown that reducing dietary this compound can alleviate symptoms such as bloating and abdominal pain .
Q & A
Q. What experimental models are considered gold standards for assessing histamine receptor (HR) activity in vitro?
Methodological Answer: Radioligand binding assays using tritiated this compound or selective antagonists (e.g., -mepyramine for H1R) remain foundational. Competitive displacement studies in transfected HEK293 or CHO cells quantify receptor affinity (Kd) and inhibition constants (Ki) . Functional assays, such as cAMP modulation (H2R) or GTPγS binding (H3/H4R), validate receptor activation. For neuronal HR studies, histaminergic tuberomamillary nucleus (TMN) slices in rodents are standard for electrophysiological characterization .
Q. How do researchers differentiate this compound’s neuromodulatory effects from its inflammatory roles?
Methodological Answer: Use knockout (KO) mouse models (e.g., HDC⁻/⁻ or HR-subtype KOs) to isolate pathways. Microdialysis in brain regions like the hypothalamus measures this compound release during wakefulness vs. sleep, while mast cell-deficient (Kitᴱ⁻/ᴱ⁻) models decouple neuronal and immune this compound sources . Dual-probe systems in vivo can simultaneously track this compound and cytokines (e.g., IL-6) during allergen challenge.
Advanced Research Questions
Q. What computational strategies optimize selective this compound H1 receptor (H1R) antagonists while minimizing off-target effects (e.g., M2 muscarinic or hERG binding)?
Methodological Answer: Generative molecular design (GMD) platforms like ATOM-GMD integrate junction tree variational autoencoders (JT-VAE) with genetic algorithms. Multi-parameter optimization (MPO) weights H1R pKi (>9) against M2R/hERG pKi (<6). Latent vector mutations and Tanimoto similarity thresholds (ECFP4 fingerprints) maintain structural diversity while prioritizing selectivity . Experimental validation via SPR or patch-clamp assays confirms predictions.
Q. How can conflicting data between predicted and observed this compound receptor binding affinities be resolved?
Methodological Answer: Discrepancies often arise from training data heterogeneity. For example, hERG models trained on inhibition data (IC50) may underperform if structural diversity is limited. Hybrid neural networks combining single-concentration (e.g., % binding at 10µM) and dose-response (pKi) data improve generalizability . Applicability domain (AD) indices flag compounds outside the model’s chemical space, guiding retraining with domain-specific datasets (e.g., ChEMBL28 + proprietary H1R antagonists) .
Q. What experimental frameworks address this compound metabolism variability in translational studies (e.g., DAO activity)?
Methodological Answer: Dual-phase protocols are recommended:
- Phase 1: Quantify diamine oxidase (DAO) activity in human serum via ELISA or fluorometric assays using this compound-putrescine substrates .
- Phase 2: Use deuterated this compound (d4-histamine) tracers in controlled diets to track degradation kinetics via LC-MS/MS, correlating with SNPs in ABP1 (DAO gene) . Cohort stratification by DAO activity (<40 HDU/mL = deficiency) reduces inter-subject variability in clinical trials.
Q. How are structure-activity relationship (SAR) models refined for this compound H4 receptor (H4R) ligands with species-specific potency?
Methodological Answer: Cross-species homology modeling (human vs. rodent H4R) identifies divergent residues (e.g., Glu182 in humans vs. Asp184 in mice). Free-energy perturbation (FEP) simulations predict binding ΔΔG for mutants. Validate with chimeric receptor constructs in calcium flux assays .
Data Contradiction & Model Limitations
Q. Why do in silico predictions for hERG inhibition often fail in histaminergic drug candidates?
Methodological Answer: hERG training datasets are structurally biased toward potassium channel blockers (e.g., antipsychotics), unlike H1R antagonists. Incorporate functional hERG data (IC50 from patch-clamp) into MPO cost functions and apply SHAP (SHapley Additive exPlanations) to identify underweighted molecular descriptors (e.g., basic pKa >8.5) .
Q. What explains the poor correlation between in vitro H1R binding and in vivo efficacy in CNS models?
Methodological Answer: Blood-brain barrier (BBB) permeability is often overlooked. Use PAMPA-BBB assays or MDCK-MDR1 transwell models to quantify passive diffusion/efflux. Adjust logP (1.5–3.5) and topological polar surface area (TPSA <90 Ų) in lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
